molecular formula C11H16Br2S B12609038 [(4-Bromophenyl)methyl](diethyl)sulfanium bromide CAS No. 647843-17-2

[(4-Bromophenyl)methyl](diethyl)sulfanium bromide

Katalognummer: B12609038
CAS-Nummer: 647843-17-2
Molekulargewicht: 340.12 g/mol
InChI-Schlüssel: CMYZZZQLKPANDZ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Bromophenyl)methylsulfanium bromide is a chemical compound with the molecular formula C11H16BrS·Br. It is known for its applications in various chemical reactions and research fields due to its unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)methylsulfanium bromide typically involves the reaction of 4-bromobenzyl chloride with diethyl sulfide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Bromophenyl)methylsulfanium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of (4-Bromophenyl)methylsulfanium bromide involves its interaction with nucleophiles and oxidizing agents. The bromine atom acts as a leaving group in substitution reactions, while the sulfur atom undergoes oxidation. These reactions are facilitated by the electron-withdrawing effects of the bromine atom, which increases the electrophilicity of the benzyl carbon .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-Bromophenyl)methylsulfanium bromide is unique due to its specific combination of a bromophenyl group with a diethylsulfanium moiety. This structure imparts distinct reactivity and properties compared to its analogs, making it valuable in specialized chemical syntheses and research applications .

Eigenschaften

CAS-Nummer

647843-17-2

Molekularformel

C11H16Br2S

Molekulargewicht

340.12 g/mol

IUPAC-Name

(4-bromophenyl)methyl-diethylsulfanium;bromide

InChI

InChI=1S/C11H16BrS.BrH/c1-3-13(4-2)9-10-5-7-11(12)8-6-10;/h5-8H,3-4,9H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

CMYZZZQLKPANDZ-UHFFFAOYSA-M

Kanonische SMILES

CC[S+](CC)CC1=CC=C(C=C1)Br.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.